m-Tyramine
Overview
Description
Mechanism of Action
- The resulting increase in noradrenaline levels leads to hypertensive effects , commonly referred to as the “tyramine pressor response” .
- Impact on Bioavailability : The compound’s poor ability to cross the blood-brain barrier limits its central nervous system effects, confining its actions to peripheral tissues .
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
meta-Tyramine is involved in several biochemical reactions. It interacts with enzymes such as aromatic amino acid decarboxylase, which converts meta-tyrosine to meta-tyramine. Additionally, meta-tyramine can be metabolized into dopamine via the action of cytochrome P450 2D6 enzymes in humans . The interactions between meta-tyramine and these enzymes are crucial for its role in neurotransmission and other physiological processes.
Cellular Effects
meta-Tyramine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, meta-tyramine can act as a neuromodulator, affecting neurotransmitter release and receptor activity. It also has cardiovascular effects, such as modulating blood pressure, and can influence immune cell function .
Molecular Mechanism
The molecular mechanism of meta-tyramine involves its interaction with specific biomolecules. meta-Tyramine binds to trace amine-associated receptors, which are G protein-coupled receptors involved in neurotransmission. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, meta-tyramine can inhibit monoamine oxidase enzymes, leading to increased levels of other biogenic amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of meta-tyramine can change over time. The stability and degradation of meta-tyramine are important factors that influence its long-term effects on cellular function. Studies have shown that meta-tyramine can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to meta-tyramine can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of meta-tyramine vary with different dosages in animal models. At low doses, meta-tyramine can have beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At high doses, meta-tyramine can have toxic effects, including inducing hypertension and causing adverse cardiovascular events. Threshold effects have been observed, where the impact of meta-tyramine changes significantly at certain dosage levels .
Metabolic Pathways
meta-Tyramine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, which convert it into 4-hydroxyphenylacetaldehyde. This metabolite can then be further processed by other enzymes, such as aldehyde dehydrogenase, to produce 4-hydroxyphenylacetic acid. These metabolic pathways are essential for regulating the levels of meta-tyramine and its metabolites in the body .
Transport and Distribution
meta-Tyramine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters. Once inside the cells, meta-tyramine can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of meta-tyramine in different tissues .
Subcellular Localization
The subcellular localization of meta-tyramine is important for its activity and function. meta-Tyramine can be found in various cellular compartments, including the cytoplasm and organelles such as mitochondria. Targeting signals and post-translational modifications can direct meta-tyramine to specific compartments, where it can exert its effects on cellular processes. The localization of meta-tyramine within cells is essential for its role in modulating neurotransmission and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tyramine can be synthesized through the decarboxylation of meta-tyrosine using aromatic amino acid decarboxylase . This enzyme-mediated reaction is a common method for producing biogenic amines from their corresponding amino acids.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic decarboxylation of meta-tyrosine. This process can be optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: m-Tyramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products:
Oxidation: Produces 3-hydroxyphenylacetaldehyde and 3-hydroxyphenylacetic acid.
Reduction: Produces various amine derivatives.
Substitution: Produces substituted phenethylamines.
Scientific Research Applications
m-Tyramine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role as a neuromodulator and its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of biosensors and other analytical tools
Comparison with Similar Compounds
para-Tyramine: Positional isomer with similar neuromodulatory effects.
3-Methoxytyramine: Metabolite of dopamine with distinct pharmacological properties.
Phenethylamine: Structural analog with broader effects on the central nervous system
Uniqueness: m-Tyramine is unique due to its specific interaction with adrenergic and dopaminergic systems and its role as a trace amine neuromodulator. Its positional isomerism with para-Tyramine allows for distinct biological activities and metabolic pathways .
Properties
IUPAC Name |
3-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGJTVYMNRGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3458-98-8 (hydrochloride) | |
Record name | m-Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50207522 | |
Record name | 3-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.4 mg/mL at 15 °C | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
588-05-6 | |
Record name | m-Tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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